Scientific Field: Environmental Science and Pollution Research
Summary of Application: Methyl orange dye adsorbed biochar has been used as a potential Brønsted acid catalyst for microwave-assisted biodiesel production.
Methods of Application: The biochar was made by slow pyrolysis from a variety of biomass, primarily cassava peel, irul wood sawdust, and coconut shell. The dye adsorbed biochar made from cassava peel was utilized as a Brønsted acid catalyst for microwave-assisted biodiesel production from Millettia pinnata seed oil.
Scientific Field: Chemical Engineering
Summary of Application: Methyl orange (MO) is a highly carcinogenic and harmful contaminant, which has been extensively reported for its detrimental impact on human and aquatic life.
Methods of Application: The recent advancement in designing of nanomaterials (NMs) stabilized on different fabricating assemblies and their application in photocatalysis of MO dye.
Results or Outcomes: The review explains the recent advancement, parameters affecting photocatalytic studies, kinetics and photocatalytic mechanism of MO.
Methyl orange is a synthetic azo dye and a widely used pH indicator, primarily recognized for its distinct color transition between acidic and basic environments. In acidic solutions, methyl orange appears red, while in alkaline conditions, it turns yellow. This color change occurs within a pH range of approximately 3.1 to 4.4, making it particularly useful for titrations involving strong acids. The compound's IUPAC name is sodium 4-{(4-(dimethylamino)phenyl)diazenyl}benzene-1-sulfonate, with a molecular formula of and a molar mass of 327.33 g/mol
The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].
Methyl orange undergoes protonation and deprotonation reactions that lead to its color changes. In acidic conditions, the presence of protons causes the methyl orange to become protonated, resulting in the red coloration due to the absorption of light in the red spectrum. Conversely, in basic conditions, the removal of protons leads to the formation of a yellow species. The equilibrium can be represented as follows:
This equilibrium shifts depending on the pH of the solution
The synthesis of methyl orange typically involves a diazonium coupling reaction between sulfanilic acid and N,N-dimethylaniline. The process can be summarized in two main steps: This method is commonly employed due to its efficiency and ability to produce high yields of the dye
Methyl orange is primarily utilized as an acid-base indicator in titrations due to its clear and distinct color change at specific pH levels. Key applications include: Research into the interactions of methyl orange with various biological systems has revealed potential toxicological effects. It has been shown that exposure can lead to gastrointestinal irritation and respiratory issues upon inhalation. Furthermore, studies indicate that methyl orange may have mutagenic effects under certain conditions due to its ability to generate reactive oxygen species that can damage DNA
Methyl orange shares similarities with other pH indicators such as phenolphthalein and bromothymol blue, but it is unique in its specific pH transition range and color change characteristics. The synthesis of methyl orange traces its origins to the pioneering work of Johann Peter Griess in the mid-19th century. Griess, a German organic chemist working at Samuel Allsopp and Sons brewery in Burton upon Trent, first developed the diazotization reaction in 1858, which became the foundation for synthesizing azo dyes including methyl orange [1] [2]. The original discovery emerged from Griess's attempts to make derivatives of picramic acid, where he applied cold ethanolic solutions of nitrous acid instead of the initially attempted warm aqueous solutions [2]. The earliest synthesis of methyl orange was accomplished by coupling the diazo compound of sulfanilic acid with dimethylaniline [3]. This fundamental approach, established in the 1870s, demonstrated that the utilization of sulfonated compounds in azo product synthesis was feasible, though Griess initially believed that nitrogen-substituted azo compounds offered limited chemical interest [3]. The historical significance of this work cannot be overstated, as it laid the groundwork for the modern synthetic dye industry [1]. The traditional laboratory methodology that emerged from these early discoveries involved several key steps that remained largely unchanged for decades. The process began with the preparation of sodium sulfanilate by treating sulfanilic acid with sodium carbonate, followed by diazotization using sodium nitrite and hydrochloric acid under carefully controlled cold conditions [4]. The resulting diazonium salt was then coupled with N,N-dimethylaniline in the presence of acetic acid, with final precipitation achieved through sodium hydroxide addition [5]. Historical yields using these early methods typically ranged from 55-70%, with significant variability depending on reaction conditions and purification techniques [6]. The procedures were entirely manual, requiring careful temperature control through ice baths and constant stirring to maintain the stability of the intermediate diazonium salt [7]. These early approaches established the fundamental chemistry that underlies all subsequent methyl orange synthesis methods. Contemporary methyl orange synthesis has evolved significantly from historical methods, incorporating advanced techniques that offer improved yields, better control, and enhanced reproducibility. Modern approaches can be categorized into several distinct methodologies, each offering specific advantages for different production scales and requirements. The diazotization process represents the critical first step in methyl orange synthesis, involving the conversion of sulfanilic acid to its corresponding diazonium salt. This transformation requires precise control of multiple parameters to ensure optimal yield and product quality [8] [9]. The modern diazotization process begins with the preparation of sodium sulfanilate by dissolving sulfanilic acid in aqueous sodium carbonate solution. This initial step serves multiple purposes: it neutralizes the sulfonic acid group, increases the solubility of the substrate in aqueous medium, and positions the aromatic amine for subsequent nitrosation [10] [4]. The reaction proceeds according to the following stoichiometry: sulfanilic acid plus sodium carbonate yields sodium sulfanilate, carbon dioxide, and water [10]. The diazotization mechanism involves the in situ generation of nitrous acid from sodium nitrite and hydrochloric acid [11] [8]. The nitrous acid subsequently reacts with the amino group of sulfanilate to form the intermediate nitrosoammonium adduct, which loses water under acidic conditions to generate the diazonium salt [11]. The overall transformation can be represented as: sodium sulfanilate plus sodium nitrite plus hydrochloric acid yields diazonium chloride plus sodium chloride plus water [9]. Temperature control during diazotization is absolutely critical, as diazonium salts are thermally unstable and decompose rapidly at elevated temperatures [12] [8]. The optimal temperature range of 0-5°C ensures maximum stability of the diazonium intermediate while maintaining sufficient reaction rate for practical synthesis [7]. Ice bath maintenance and continuous stirring are essential to achieve uniform temperature distribution and prevent local heating [4]. The pH of the reaction medium must be carefully controlled within the range of 1.5-2.0 to ensure optimal nitrous acid concentration [8]. At higher pH values, the nitrous acid is converted to nitrite ion, which is less reactive toward the amine substrate. Conversely, at lower pH, excess acid can protonate the amine, reducing its nucleophilicity and slowing the diazotization reaction [13]. Modern analytical techniques for monitoring diazotization include starch-potassium iodide test paper to confirm the presence of excess nitrous acid [7]. A positive test, indicated by blue coloration, confirms that sufficient nitrous acid is present to complete the diazotization. If the test is negative, additional sodium nitrite solution should be added incrementally until a positive test is achieved [7]. The diazonium coupling reaction represents the second critical step in methyl orange synthesis, where the freshly prepared diazonium salt reacts with N,N-dimethylaniline to form the characteristic azo linkage [14] [15]. This electrophilic aromatic substitution reaction occurs preferentially at the para position relative to the dimethylamino group due to its strong electron-donating character [16]. The coupling mechanism involves the attack of the electron-rich aromatic ring of N,N-dimethylaniline on the electrophilic diazonium carbon [16] [15]. The dimethylamino group acts as a powerful electron-donating substituent, activating the benzene ring toward electrophilic attack and directing the incoming electrophile to the para position [8]. The reaction proceeds through the formation of a σ-complex intermediate, followed by rapid proton loss to restore aromaticity [16]. Preparation of the coupling component requires careful attention to the protonation state of N,N-dimethylaniline. The amine is typically dissolved in glacial acetic acid to form the acetate salt, which serves multiple purposes [12] [15]. The acetic acid protonates the dimethylaniline, making it more soluble in the aqueous reaction medium while maintaining sufficient nucleophilicity for the coupling reaction [12]. The acetate salt formation also prevents oxidation of the free amine and ensures uniform distribution in the reaction mixture [7]. The coupling reaction is typically conducted at room temperature or with slight warming to maintain optimal reaction rates [5] [17]. Unlike the diazotization step, elevated temperatures are generally acceptable for the coupling reaction, as the azo product is more thermally stable than the diazonium intermediate [12]. However, excessive heating should be avoided to prevent decomposition of the diazonium salt before complete coupling occurs [7]. pH adjustment during the coupling reaction plays a crucial role in product formation and precipitation [18] [15]. The initial coupling occurs under mildly acidic conditions provided by the acetic acid medium [12]. Following completion of the coupling reaction, the pH is adjusted to basic conditions through the addition of sodium hydroxide solution [5] [15]. This pH increase serves two purposes: it neutralizes the excess acid and causes the methyl orange to precipitate as the sodium salt form [4] [17]. The coupling reaction can be monitored visually through the characteristic color development [5] [17]. The initial formation of the azo linkage produces a deep red coloration, which gradually transforms to orange upon pH adjustment [18]. Complete coupling is indicated by the absence of further color change upon additional coupling component addition [7]. Purification of crude methyl orange is essential to achieve the high purity standards required for analytical and industrial applications. The purification process typically involves a combination of techniques designed to remove unreacted starting materials, byproducts, and inorganic salts while preserving the integrity of the azo dye structure [19] [20]. Hot water recrystallization represents the primary purification method for methyl orange [21] [19]. The technique exploits the differential solubility of methyl orange in hot versus cold water to achieve separation from impurities [17] [21]. The crude product is dissolved in the minimum amount of boiling water necessary to achieve complete dissolution, typically requiring 10-12 mL of hot water per gram of material [17]. The hot solution is then filtered to remove any insoluble impurities before being allowed to cool slowly to room temperature [19]. The cooling process must be controlled to promote the formation of well-formed crystals rather than amorphous precipitates [22] [20]. Rapid cooling tends to produce small, poorly formed crystals that trap impurities, while slow cooling allows the formation of larger, purer crystals [22]. The optimal cooling rate involves allowing the solution to cool to room temperature over 30-60 minutes, followed by further cooling in an ice bath to maximize precipitation [21] [19]. Salt precipitation techniques are frequently employed to enhance the efficiency of methyl orange isolation [5] [17]. The addition of sodium chloride to the aqueous solution increases the ionic strength, reducing the solubility of the organic dye and promoting more complete precipitation [4] [5]. Typically, 10-30 grams of sodium chloride are added to the cooled solution, resulting in the formation of additional methyl orange crystals [4] [17]. Vacuum filtration using a Buchner funnel provides efficient separation of the crystalline product from the mother liquor [19] [20]. The filtration process should be conducted using appropriate filter paper to prevent loss of fine crystals while ensuring rapid filtration [19]. The collected crystals are washed sequentially with small volumes of cold water, ethanol, and diethyl ether to remove residual salts, water-soluble impurities, and traces of organic solvents [7] [19]. The washing sequence serves multiple purposes in the purification process [19] [20]. Cold water washing removes excess sodium chloride and other water-soluble inorganic salts [7]. Ethanol washing eliminates residual water and any ethanol-soluble organic impurities [19]. Finally, diethyl ether washing removes traces of ethanol and any lipophilic contaminants [7]. Each washing step should use minimal solvent volumes to prevent dissolution of the product [19]. Drying of the purified methyl orange is typically accomplished using oven drying at controlled temperatures [19] [20]. The optimal drying temperature range of 60-80°C provides efficient moisture removal without thermal degradation of the azo dye [21]. Higher temperatures should be avoided due to the potential for thermal decomposition of the methyl orange structure [23]. Complete drying is essential for accurate yield calculations and long-term stability of the product [19]. Alternative purification approaches have been developed for specific applications [6]. Ionic liquid-mediated synthesis offers inherent purification advantages, as the ionic liquid can be designed to preferentially solubilize impurities while leaving the desired product in the aqueous phase [6]. This approach has demonstrated improved yields of 86.94% compared to 55.39% for conventional acetic acid-mediated synthesis [6]. Comprehensive quality control protocols are essential for ensuring the consistency, purity, and performance characteristics of synthesized methyl orange. Modern quality control approaches incorporate multiple analytical techniques to verify product identity, assess purity levels, and confirm functional properties as a pH indicator [24] [25]. Melting point determination provides a fundamental identity test for methyl orange, though the technique presents specific challenges due to the thermal instability of the azo dye [26] [23]. Pure methyl orange does not exhibit a true melting point but rather undergoes decomposition at temperatures above 300°C [27] [28]. The decomposition process is characterized by color changes and gas evolution, making precise melting point determination difficult [23]. Modern practice involves observing the onset of decomposition rather than attempting to measure a traditional melting point [26]. High-performance liquid chromatography represents the gold standard for purity analysis of methyl orange [29] [30]. Reversed-phase HPLC using C18 columns provides excellent separation of methyl orange from structurally related impurities and degradation products [29]. Typical analytical conditions employ acetonitrile-water mobile phases with gradient elution and detection at multiple wavelengths using diode array detectors [29] [30]. Commercial grade methyl orange typically exhibits purities exceeding 98.0% when analyzed by HPLC methods [31]. UV-visible spectroscopy provides both identity confirmation and quantitative analysis capabilities for methyl orange [32] [33]. The characteristic absorption maximum occurs at approximately 510 nm in aqueous solution, though the exact wavelength can vary slightly depending on pH and ionic strength [27] [33]. The molar absorptivity is typically around 29,011 M⁻¹cm⁻¹ in methanol and 6,682 M⁻¹cm⁻¹ in dimethyl sulfoxide [33]. The UV-visible spectrum also provides information about the extended conjugation system characteristic of azo dyes [34]. pH indicator testing represents a critical functional assessment for methyl orange [24] [35]. The standard protocol involves preparing buffer solutions at pH 3.1 and pH 4.4 and observing the color transitions [24] [36]. At pH values below 3.1, methyl orange exhibits a red coloration due to protonation of the azo nitrogen [27]. At pH values above 4.4, the compound displays a yellow color characteristic of the deprotonated form [36] [35]. The sharpness of the color transition and the reproducibility of the endpoint determine the suitability for analytical applications [24]. Elemental analysis provides definitive confirmation of the molecular composition of methyl orange [27]. The theoretical composition for C₁₄H₁₄N₃NaO₃S corresponds to 51.38% carbon, 4.31% hydrogen, 12.84% nitrogen, 7.03% sodium, 9.79% sulfur, and 14.65% oxygen [27]. Modern CHN analyzers can achieve precision within ±0.3% of theoretical values for carbon, hydrogen, and nitrogen content [27]. Sodium and sulfur analysis typically requires specialized techniques such as atomic absorption spectroscopy or inductively coupled plasma methods. Moisture content determination is essential for proper storage and handling of methyl orange [37] [25]. Excessive moisture can lead to hydrolysis of the azo linkage and degradation of the dye structure [25]. Karl Fischer titration provides the most accurate method for moisture determination, with pharmaceutical grade methyl orange typically containing less than 0.5% water content [37]. Alternative methods include gravimetric analysis using controlled heating, though this approach may be complicated by thermal decomposition of the organic matrix [25]. Spectroscopic characterization using infrared spectroscopy can provide additional structural confirmation [34] [23]. The IR spectrum of methyl orange exhibits characteristic absorption bands corresponding to the sulfonate group (1040-1180 cm⁻¹), azo linkage (1580-1600 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹) [34]. However, the intense absorption of certain functional groups can sometimes obscure weaker bands, limiting the utility of IR spectroscopy for quantitative analysis [23]. Acute Toxic Compound Color in Acidic Medium Color in Basic Medium pH Transition Range Methyl Orange Red Yellow 3.1 - 4.4 Phenolphthalein Colorless Pink 8.2 - 10.0 Bromothymol Blue Yellow Blue 6.0 - 7.6 Unique Features of Methyl Orange
Modern Synthetic Routes
Synthesis Method Temperature (°C) Reaction Time Yield (%) Advantages Disadvantages Traditional Laboratory Scale 0-5 30-60 min 70-85 Well-established protocol Lower yield, manual control Micro-reactor Flow Chemistry 25 5 sec 95 High yield, precise control Requires specialized equipment Ionic Liquid Medium 25 10 min 87 Enhanced product yield Higher cost solvents Industrial Continuous Process 15-25 5-10 min 85-95 Large scale production Complex setup Diazotization Process
Parameter Optimal Conditions Critical Factors Temperature 0-5°C Prevents decomposition of diazonium salt pH Range 1.5-2.0 Maintains nitrous acid stability Sodium Nitrite Concentration 1.5-2.0 g for 10.8 g sulfanilic acid Stoichiometric excess ensures completion Hydrochloric Acid Concentration 37% concentrated HCl, 15 mL Provides acidic medium for diazotization Reaction Time 10-15 minutes Complete conversion without decomposition Critical Control Points Ice bath maintenance, stirring Temperature and pH monitoring Diazonium Coupling Reaction
Component Quantity/Condition Function N,N-Dimethylaniline 7.43 mL (2.8-3.0 mL typical) Coupling component, nucleophile Diazonium Salt Solution Freshly prepared at 0-5°C Electrophilic diazonium species Acetic Acid 1-2 mL for solubilization Protonates dimethylaniline Sodium Hydroxide 10% solution, 90 mL Neutralizes excess acid, precipitates dye Temperature Control Room temperature to slight warming Optimal coupling reaction rate pH Adjustment Basic pH for precipitation Favors methyl orange formation Purification Techniques
Purification Technique Procedure Purpose Typical Recovery (%) Hot Water Recrystallization Dissolve in minimum hot water, cool slowly Remove impurities, improve crystal quality 85-95 Vacuum Filtration Buchner funnel with filter paper Separate solid product from mother liquor 90-98 Salt Precipitation Addition of 10-30 g sodium chloride Enhance precipitation efficiency 70-85 Washing Sequence Cold water, ethanol, ether sequence Remove residual salts and solvents 95-99 Drying Process Oven drying at 60-80°C Remove moisture, stabilize product 98-100 Quality Control Protocols
Analytical Method Specification/Range Test Method Acceptance Criteria Melting Point Determination >300°C (decomposes) Capillary tube method, MP apparatus Sharp decomposition point HPLC Purity Analysis >98.0% purity Reversed-phase C18 column Single major peak >98% UV-Visible Spectroscopy λmax at 510 nm (in water) Diode array detector, 200-800 nm Characteristic absorption profile pH Indicator Testing Red at pH 3.1, Yellow at pH 4.4 Buffer solutions, visual observation Distinct color transitions Elemental Analysis C14H14N3NaO3S theoretical composition CHN analyzer or wet chemistry ±0.3% of theoretical values Moisture Content <0.5% water content Karl Fischer titration Meets pharmaceutical grade standards
Purity
Physical Description
Orange powder, insoluble in water; [CAMEO]
Color/Form
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 119 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 118 of 119 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms
Other CAS
Absorption Distribution and Excretion
BILIARY EXCRETION OF IV ADMIN METHYL ORANGE & METABOLITES, 4'-SULFO-4-METHYLAMINOAZOBENZENE & 4'-SULFO-4-AMINOAZOBENZENE, BY RATS WAS USED TO ILLUSTRATE A ONE-COMPARTMENT PHARMACOKINETIC MODEL IN WHICH A DRUG UNDERWENT 2 SUCCESSIVE METABOLIC REACTIONS.
Metabolism Metabolites
METHYL ORANGE IS CONVERTED TO N,N-DIMETHYL-P-PHENYLENEDIAMINE BY INTESTINAL ANAEROBIC BACTERIA. SULFANILIC ACID IS ANOTHER METABOLITE.
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Methyl orange is very seldom used in textile applications because it is fugitive and sensitive to acids; however, on occasion, it has been used to dye wool and silk from an acid bath.
Dates
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